5-Bromo-2,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

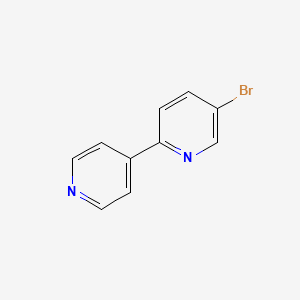

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRDWKWZBQDQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470168 | |

| Record name | 5-BROMO-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-33-0 | |

| Record name | 5-BROMO-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-2,4'-bipyridine for Advanced Research Applications

This guide provides an in-depth exploration of 5-Bromo-2,4'-bipyridine, a heterocyclic building block of significant interest in medicinal chemistry, materials science, and catalysis. We will delve into its fundamental properties, synthesis, and reactivity, with a focus on practical applications and the underlying chemical principles that guide its use in research and development.

Compound Identification and Core Properties

This compound is a key intermediate whose structure features a bromine atom on one pyridine ring, offering a reactive site for further functionalization, particularly through metal-catalyzed cross-coupling reactions.

CAS Number: 106047-33-0[1][2][3]

The isomeric purity and correct identification of this compound are paramount for reproducible downstream applications. Its distinct substitution pattern differentiates it from other isomers like 5-Bromo-2,2'-bipyridine (CAS 15862-19-8) or 5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7), which possess different chemical properties and reactivity profiles[4][5][6].

Table 1: Physicochemical Properties of Bipyridine Derivatives

| Property | This compound | 5-Bromo-2,2'-bipyridine | 5,5'-Dibromo-2,2'-bipyridine |

| CAS Number | 106047-33-0[1] | 15862-19-8[5] | 15862-18-7[4] |

| Molecular Formula | C₁₀H₇BrN₂ | C₁₀H₇BrN₂[5][7] | C₁₀H₆Br₂N₂[4][6] |

| Molecular Weight | 235.08 g/mol | 235.08 g/mol [5] | 313.98 g/mol [4][6] |

| Appearance | White to light yellow crystalline solid | White to light yellow crystalline solid[7] | Off-white powder[8] |

| Melting Point | Not specified | Not specified | 226 - 227 °C[8] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane)[7] | Soluble in organic solvents[7] | Not specified |

Synthesis and Mechanistic Considerations

The synthesis of brominated bipyridines is typically achieved through cross-coupling reactions. Understanding the mechanism of these reactions is crucial for optimizing yield and purity. The Stille and Suzuki-Miyaura coupling reactions are among the most prevalent methods.

Synthesis via Stille Coupling

The Stille coupling provides an efficient route for creating the bipyridine scaffold. This method involves the palladium-catalyzed reaction of an organotin compound with an organic halide. For instance, 5-bromo-2,2'-bipyridine can be synthesized by coupling 2,5-dibromopyridine with 2-trimethylstannylpyridine[9][10]. This approach offers high yields, often ranging from 70% to 90%[9][10].

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used alternative that couples an organoboron compound with an organic halide. This reaction is valued for the stability, low toxicity, and commercial availability of the boronic acid reagents[11][12]. The synthesis of a bipyridine-terpyridine ligand, for example, can be achieved by coupling a bromo-bipyridine derivative with a terpyridine-boronic acid derivative, showcasing the versatility of this reaction for creating complex heterocyclic systems[13].

The fundamental mechanism of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized Suzuki-Miyaura Coupling Cycle.

The choice of catalyst, ligands, base, and solvent system is critical and must be empirically optimized for each specific substrate combination to maximize reaction efficiency and minimize side-product formation.

Key Reactions and Applications in Drug Discovery

The bromine atom on the this compound scaffold serves as a versatile handle for introducing molecular diversity, a cornerstone of modern drug discovery. The pyridine motif itself is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents[14].

Suzuki Coupling for Lead Optimization

In drug development, the Suzuki reaction is frequently employed to functionalize heterocyclic cores. For example, a brominated pyrimidine can be coupled with various boronic acids to explore the structure-activity relationship (SAR) of potential drug candidates, such as dual endothelin receptor antagonists[15]. This strategy allows for the rapid generation of a library of analogs for biological screening.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the coupling of this compound with a generic arylboronic acid.

-

Reagent Preparation: In an inert atmosphere (e.g., a glovebox or under Argon/Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq) to a reaction vessel.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1)[14].

-

Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[14].

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Caption: Experimental Workflow for Suzuki Coupling.

Spectroscopic Characterization

Safety and Handling

As with all brominated organic compounds, appropriate safety precautions must be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[18][19].

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes[8][18]. Avoid contact with skin and eyes[8][18].

-

Storage: Store in a tightly closed container in a dry, well-ventilated place[19].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[20].

In case of exposure, follow standard first-aid measures. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes[8].

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its utility is primarily derived from the strategic placement of a bromine atom, which enables a wide range of cross-coupling reactions for the construction of more complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity, particularly in Suzuki-Miyaura coupling, empowers researchers in drug discovery and materials science to design and execute innovative synthetic strategies. Adherence to rigorous experimental protocols and safety measures is paramount to achieving reliable and reproducible results in the laboratory.

References

-

PubChem. 5,5'-Dibromo-2,2'-bipyridine. [Link]

-

PubChem. 5-Bromo-2,2'-bipyridine. [Link]

-

ResearchGate. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines | Request PDF. [Link]

-

ACS Publications. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines | The Journal of Organic Chemistry. [Link]

-

PubMed. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. [Link]

-

Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]

-

MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Columbia University. The Suzuki Reaction. [Link]

-

ResearchGate. (PDF) High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 106047-33-0 [m.chemicalbook.com]

- 4. 5,5'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2,2'-bipyridine | C10H7BrN2 | CID 10889870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. CAS 15862-19-8: 5-BROMO-2,2'-BIPYRIDINE | CymitQuimica [cymitquimica.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. fishersci.com [fishersci.com]

Synthesis and characterization of 5-Bromo-2,4'-bipyridine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,4'-bipyridine

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry, materials science, and catalysis. Its structure, featuring a bromine atom on one pyridine ring, provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the prevalent synthetic methodologies, with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed protocols for the robust characterization of the final product to ensure its structural integrity and purity.

Introduction: The Strategic Importance of this compound

Bipyridine derivatives are fundamental components in a multitude of applications, ranging from ligands in transition-metal catalysis to key scaffolds in biologically active molecules.[1] The strategic placement of a bromine atom, as in this compound, offers a reactive site for subsequent functionalization through various cross-coupling reactions. This makes it an invaluable intermediate for creating libraries of compounds for drug discovery, developing novel ligands for catalysis, and constructing functional materials for applications in areas like organic light-emitting diodes (OLEDs).[2][3][4] The pyridine scaffold itself is a privileged structure in medicinal chemistry, and its derivatives are often explored as kinase inhibitors and other therapeutic agents.[4]

Synthetic Methodologies: A Comparative Analysis

The construction of the C-C bond linking the two pyridine rings in this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity. The three primary strategies employed are the Suzuki, Stille, and Negishi couplings.[1]

Caption: Overview of primary cross-coupling strategies for the synthesis of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method due to the operational simplicity and the commercial availability and stability of boronic acids.[5][6] The reaction couples an organoboron species with an organic halide. For the synthesis of this compound, this would typically involve the reaction of 2,5-dibromopyridine with 4-pyridylboronic acid.

Causality: The choice of 2,5-dibromopyridine is strategic. The bromine at the 2-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 5-position, allowing for a degree of selective coupling. A base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the pyridyl group to the palladium center.[7]

Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides.[8][9] This method is known for its tolerance of a wide variety of functional groups and generally mild reaction conditions.[10] The synthesis of this compound via this route would involve reacting 2,5-dibromopyridine with 4-(tributylstannyl)pyridine.

Trustworthiness: While effective, the primary drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[10][11] This necessitates careful handling and robust purification protocols.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are highly reactive and often lead to excellent yields under mild conditions.[12][13] This method demonstrates high functional group tolerance. The synthesis would proceed by coupling a pyridylzinc halide, such as (4-pyridyl)zinc chloride, with 2,5-dibromopyridine.

Expertise: The preparation of the organozinc reagent is a critical step. It can be formed in situ from the corresponding halopyridine and activated zinc, or via transmetalation from an organolithium or Grignard reagent.[13] The high reactivity of organozinc reagents requires the use of anhydrous solvents and an inert atmosphere.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of this compound.

Objective: To synthesize this compound from 2,5-dibromopyridine and 4-pyridylboronic acid.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 2,5-Dibromopyridine | 236.88 | 2.37 g | 10.0 |

| 4-Pyridylboronic acid | 122.92 | 1.48 g | 12.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.58 g | 0.50 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 4.24 g | 40.0 |

| 1,4-Dioxane | - | 100 mL | - |

| Water | - | 25 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (2.37 g, 10.0 mmol), 4-pyridylboronic acid (1.48 g, 12.0 mmol), and sodium carbonate (4.24 g, 40.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.

-

Inert Atmosphere: Sparge the mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol) to the reaction mixture. The mixture will typically turn yellow.

-

Reaction: Heat the mixture to reflux (approximately 90-95°C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[14] Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Caption: Integrated workflow for the purification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The spectrum is expected to show distinct signals for the seven aromatic protons. The protons on the 4'-pyridyl ring will appear as two doublets. The protons on the 5-bromo-2-pyridyl ring will appear as a doublet, a doublet of doublets, and another doublet.

-

¹³C NMR: The spectrum will display ten signals corresponding to the ten carbon atoms in the bipyridine core. The carbon atom attached to the bromine will be significantly shifted.[15]

Predicted NMR Data (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-3 | ~7.8 (dd) | ~140 |

| H-4 | ~7.6 (d) | ~122 |

| H-6 | ~8.7 (d) | ~151 |

| H-2', H-6' | ~8.7 (d) | ~150 |

| H-3', H-5' | ~7.8 (d) | ~121 |

| C-2 | - | ~156 |

| C-3 | - | ~140 |

| C-4 | - | ~122 |

| C-5 | - | ~118 |

| C-6 | - | ~151 |

| C-2' | - | ~150 |

| C-3' | - | ~121 |

| C-4' | - | ~146 |

| C-5' | - | ~121 |

| C-6' | - | ~150 |

Note: These are predicted values and may vary slightly in experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

-

Molecular Formula: C₁₀H₇BrN₂

-

Molecular Weight: 235.08 g/mol [16]

-

Expected Observation: Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, at m/z 234 and 236.[17] This isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule. Common soft ionization techniques like Electrospray Ionization (ESI) may show the protonated molecule ([M+H]⁺) at m/z 235 and 237.[17]

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for identifying the fractions containing the product during column chromatography. A single spot on the TLC plate under various solvent systems is a good indicator of purity.

-

Column Chromatography: This is the standard method for purifying the crude product.[14] Silica gel is the most common stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. The bromine atom serves as a synthetic handle for introducing further complexity.

-

Advanced Ligand Synthesis: It can undergo further cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) to attach other functional groups, creating more elaborate ligands for catalysis or functional materials.[2]

-

Medicinal Chemistry: In drug discovery, the bipyridine scaffold can be elaborated to generate libraries of compounds for screening against various biological targets, such as protein kinases.[4] The ability to functionalize the 5-position allows for the modulation of a compound's potency, selectivity, and pharmacokinetic properties.[18][19]

Conclusion

The synthesis and characterization of this compound are well-established processes, primarily relying on robust palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a reliable and accessible route for its preparation on a laboratory scale. Rigorous characterization using NMR, MS, and chromatography is crucial to ensure the high purity and structural integrity required for its successful application as a key intermediate in the development of novel pharmaceuticals, catalysts, and materials.

References

-

PubChem. 5-Bromo-2,2'-bipyridine. National Center for Biotechnology Information. Available from: [Link]

-

Sauvage, J. P., & Collin, J. P. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2022–2028. Available from: [Link]

-

Dehaen, W., & Smeets, S. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443–449. Available from: [Link]

-

Dehaen, W., & Smeets, S. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443–449. Available from: [Link]

-

Fraser, C. L., & Liu, T. (2011). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. Organic Syntheses, 89, 76-81. Available from: [Link]

-

Kim, J., & Lee, S. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(1), 1-21. Available from: [Link]

-

NROChemistry. Stille Coupling. Available from: [Link]

-

Sauvage, J. P., & Collin, J. P. (2012). A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2022–2028. Available from: [Link]

-

PubChem. 5,5'-Dibromo-2,2'-bipyridine. National Center for Biotechnology Information. Available from: [Link]

-

Zibaseresht, R., & Gholam-Abbas, Z. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. Available from: [Link]

-

Fraser, C. L., & Liu, T. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. Available from: [Link]

-

Fraser, C. L., & Liu, T. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81. Available from: [Link]

-

Arctom. This compound. Available from: [Link]

-

Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]

-

Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]

-

Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

-

NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

-

Meier, M. A. R., & Schubert, U. S. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(22), 7875–7881. Available from: [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. Available from: [Link]

-

El-Ghayoury, A., et al. (1998). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available from: [Link]

-

NIST. 4,4'-Bipyridine. NIST WebBook. Available from: [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Available from: [Link]

-

Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Molecules, 22(12), 2133. Available from: [Link]

-

Organic Syntheses. 2,2'-Bipyridine. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. Stille Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. arctomsci.com [arctomsci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2,4'-bipyridine: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2,4'-bipyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community. Its unique structure, featuring two electronically distinct pyridine rings bridged together and a reactive bromine handle, makes it a versatile building block in supramolecular chemistry, catalysis, and materials science. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthetic methodologies, and key applications. We will explore the causality behind common synthetic choices, such as palladium-catalyzed cross-coupling reactions, and present detailed protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical intermediate.

Nomenclature and Structural Identifiers

The designation "this compound" is the accepted IUPAC name for the compound. The numbering convention assigns the unprimed locants to the pyridine ring bearing the substituent (in this case, bromine at position 5), which is connected at its 2-position to the 4'-position of the second pyridine ring.

A clear understanding of its structural identifiers is crucial for database searches and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 106047-33-0 |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol [1] |

| Canonical SMILES | C1=CN=C(C=C1)C2=CC=C(C=N2)Br |

| InChI Key | Not readily available in searched sources. |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of this compound is paramount for its effective use in a laboratory setting. The data presented below has been aggregated from supplier databases and predictive modeling.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 120-121 °C | [2] |

| Boiling Point | 318.8±27.0 °C (Predicted) | [2] |

| Density | 1.493±0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.77±0.10 (Predicted) | [2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [3] |

Safety and Handling

While specific GHS classifications for this compound are not universally compiled, data for structurally similar brominated pyridines provide essential guidance. The primary hazards are associated with skin and eye irritation.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][4].

-

Precautionary Statements: P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].

Core Directive: Always handle this compound in a well-ventilated fume hood.[4][5] Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[4][5]

Synthesis and Mechanistic Insights

The construction of the bipyridine scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[6][7][8]

Retrosynthetic Analysis & Workflow

The most logical synthetic disconnection for this compound involves a Suzuki coupling between a bromopyridine and a pyridylboronic acid. This approach allows for the strategic introduction of the bromine atom on one of the precursors.

Caption: Retrosynthetic analysis via Suzuki coupling.

Field-Proven Experimental Protocol: Suzuki Coupling

This protocol describes a representative synthesis of this compound from 2,5-dibromopyridine and pyridine-4-boronic acid. The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for such transformations.[6][9]

Workflow Overview:

Caption: General workflow for Suzuki coupling synthesis.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried three-necked flask equipped with a condenser and a magnetic stir bar, add 2,5-dibromopyridine (1.0 eq) and pyridine-4-boronic acid (1.1 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol or 1,4-dioxane/water (4:1 v/v).[6][9]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), followed by an aqueous solution of a base, typically 2M Na₂CO₃ or K₃PO₄ (2.0-3.0 eq).[6][9]

-

Reaction: Heat the mixture to reflux (typically 85-95 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Trustworthiness through Validation: The identity and purity of the synthesized product must be confirmed by spectroscopic methods as detailed in Section 4.0.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure of the final product. The expected ¹H NMR signals for this compound would be complex due to the coupling between protons on both pyridine rings. While a specific, cited spectrum for this exact isomer is not available in the search results, data for related bipyridines and bromopyridines can be used for interpretation.[10][11][12]

-

¹H NMR: One would expect to see distinct signals for the seven aromatic protons. The protons on the 4'-pyridyl ring would likely appear as two sets of doublets. The protons on the 5-bromopyridyl ring would show more complex splitting patterns.

-

¹³C NMR: Ten distinct signals in the aromatic region (typically 120-160 ppm) would confirm the carbon skeleton.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺) at m/z 234 and 236.

Applications in Research and Development

The utility of this compound stems from its dual functionality: the bipyridine core acts as a robust chelating ligand, while the bromine atom serves as a site for further chemical modification.

Ligand in Coordination Chemistry and Catalysis

Bipyridine derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable complexes with a wide range of metal ions.[3][13][14] These metal-ligand complexes are central to many catalytic processes. The electronic properties of the complex can be fine-tuned by substituents on the bipyridine scaffold.

Caption: Role as a chelating ligand in various applications.

Building Block for Advanced Materials

The bromine atom on this compound is a synthetic handle for subsequent cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki reaction). This allows for the construction of:

-

Conjugated Polymers: Creating extended π-systems for applications in optoelectronics and sensors.[15]

-

Metal-Organic Frameworks (MOFs): Serving as a functionalized linker to build porous materials for gas storage and separation.[16]

-

Pharmaceutical Intermediates: Acting as a scaffold for synthesizing complex, biologically active molecules.[13][17]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is reliably achieved through well-established palladium-catalyzed coupling reactions, with the Suzuki coupling being a method of choice. The compound's true power lies in its dual nature: the bipyridine moiety provides a strong metal-binding site, while the bromo substituent offers a gateway for further functionalization. These characteristics ensure its continued importance in the development of novel catalysts, advanced materials, and complex organic molecules for the pharmaceutical industry.

References

-

PubChem. 5-Bromo-2,2'-bipyridine. National Center for Biotechnology Information. [Link]

-

Yu, H., Wu, Y., Wang, Y., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry, 77(19), 8615-8620. [Link]

-

PubChem. 5,5'-Dibromo-2,2'-bipyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis.[Link]

-

abcr Gute Chemie. AB658197 | CAS 128071-89-6.[Link]

-

Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

-

abcr Gute Chemie. AB658197 | CAS 128071-89-6.[Link]

-

El-Ghamry, M. A., & Fathalla, S. K. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2020(1), 1-12. [Link]

-

Maccioni, E., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(4), 227-237. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4,4'-Bipyridine: A Key Player in Catalysis and Advanced Material Science.[Link]

-

ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]

-

Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]

-

Nakajima, Y., & Shimada, S. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Catalysts, 14(1), 1. [Link]

-

ResearchGate. Figure S10. 1 H NMR spectrum of [(4,4′-bipy){Ti(N[ t Bu]Ar)3}2][B(C6F5)4]2 in pyridine-d5.[Link]

-

PubChem. 4,4'-Dibromo-2,2'-bipyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Improved synthesis of 4-bromo-2,2′-bipyridine: A start material for low-molecular-weight model compounds.[Link]

-

CAS Common Chemistry. 6-(4-Methylbenzoyl)-2-pyridinecarboxaldehyde.[Link]

Sources

- 1. 5-Bromo-2,2'-bipyridine | C10H7BrN2 | CID 10889870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 106047-33-0 [m.chemicalbook.com]

- 3. CAS 15862-19-8: 5-BROMO-2,2'-BIPYRIDINE | CymitQuimica [cymitquimica.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. rsc.org [rsc.org]

- 11. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR [m.chemicalbook.com]

- 12. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. 5-Bromo-2,2'-bipyridine | 15862-19-8 | TCI AMERICA [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2,4'-bipyridine

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2,4'-bipyridine (CAS No. 106047-33-0), a heterocyclic compound of interest in materials science and pharmaceutical development. Designed for researchers and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind the analytical techniques, and provides robust, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine derivative. Its structure, featuring two linked pyridine rings with a bromine substituent, gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. The bromine atom, being electronegative, and the nitrogen atoms in the pyridine rings create a distinct pattern of electron-withdrawing and shielding effects, which are key to interpreting its NMR spectra. The molecule's vibrational modes are captured by IR spectroscopy, while its molecular weight and fragmentation patterns are determined by mass spectrometry.

To facilitate a clear discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide for NMR peak assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3]

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show seven distinct signals in the aromatic region, corresponding to the seven protons on the bipyridine core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, as well as by the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.85 | d | 2.2 | 1H | H-6 |

| 8.75 | dd | 4.8, 1.6 | 2H | H-2', H-6' |

| 8.55 | d | 8.5 | 1H | H-3 |

| 7.95 | dd | 8.5, 2.2 | 1H | H-4 |

| 7.80 | dd | 4.8, 1.6 | 2H | H-3', H-5' |

Note: Predicted data is generated based on established principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary slightly.[4][5]

Interpretation Insights:

-

H-6: This proton is adjacent to a nitrogen atom and is also influenced by the bromine at the 5-position. It is expected to be the most downfield signal on the brominated ring, appearing as a doublet due to coupling with H-4.

-

H-2', H-6': These protons are equivalent due to the free rotation around the C2-C4' bond. They are adjacent to the nitrogen in the second pyridine ring, causing a significant downfield shift. They appear as a doublet of doublets due to coupling with H-3' and H-5'.

-

H-3: This proton is ortho to the point of linkage with the other ring and is expected to be significantly downfield, appearing as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-3', H-5': These protons are also equivalent and are coupled to H-2' and H-6', appearing as a doublet of doublets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.5 | C-2 |

| 151.0 | C-6 |

| 150.5 | C-2', C-6' |

| 145.0 | C-4' |

| 141.0 | C-4 |

| 125.0 | C-3 |

| 122.0 | C-3', C-5' |

| 120.0 | C-5 |

Note: Predicted data is based on computational models and known substituent effects on pyridine rings.[6][7][8]

Interpretation Insights:

-

Carbons bonded to Nitrogen (C-2, C-6, C-2', C-6'): These carbons are deshielded by the adjacent electronegative nitrogen atom and appear at the downfield end of the spectrum.

-

Carbon bonded to Bromine (C-5): The carbon atom directly attached to the bromine is expected to be in the mid-range of the spectrum. While bromine is electronegative, the "heavy atom effect" can lead to a less pronounced downfield shift compared to what might be expected.

-

Quaternary Carbons (C-4'): The carbon atom at the junction of the two rings is a quaternary carbon and is expected to have a distinct chemical shift.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels.[9] It is an excellent technique for identifying the functional groups present in a molecule.[10][11]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be complex, but key functional groups will give rise to characteristic absorption bands.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600 - 1570 | Strong | C=N Ring Stretch |

| 1550 - 1450 | Strong-Medium | C=C Ring Stretch |

| 1200 - 1000 | Medium | In-plane C-H Bending |

| 850 - 750 | Strong | Out-of-plane C-H Bending |

| ~700 | Medium-Strong | C-Br Stretch |

Interpretation Insights:

-

Aromatic C-H Stretch: The sharp, medium-to-weak bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the aromatic nature of the pyridine rings.[12]

-

Ring Stretching (C=C and C=N): The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine rings.[13][14] The presence of multiple bands in this region is typical for aromatic heterocycles.

-

C-H Bending: The patterns of in-plane and out-of-plane C-H bending vibrations in the "fingerprint region" (below 1500 cm⁻¹) can be indicative of the substitution pattern on the aromatic rings.[15]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a lower frequency, typically around 700 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[16][17]

Caption: Workflow for ATR-FTIR analysis.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

-

Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm until the anvil makes contact with the sample and apply consistent pressure. This ensures good contact between the sample and the crystal surface.

-

Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the wavenumbers of the significant absorption bands.

-

Cleaning: After analysis, retract the anvil, and carefully clean the sample off the crystal surface using a soft tissue and an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18] It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like bipyridine derivatives, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.[12][19][20]

Predicted Mass Spectrum Data

Table 4: Predicted ESI-MS Data

| m/z | Ion | Notes |

|---|---|---|

| 235.98, 237.98 | [M+H]⁺ | Molecular ion peak (protonated). The isotopic pattern with two peaks of nearly equal intensity is the characteristic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 157.07 | [M+H - Br]⁺ | Fragment resulting from the loss of the bromine radical. |

| 130.06 | [C₅H₄N-C₅H₃N]⁺ | Fragment resulting from cleavage of the bipyridine bond. |

Interpretation and Fragmentation Pathway:

The primary diagnostic feature in the mass spectrum of this compound is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the protonated molecular ion [M+H]⁺ will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units. This is a definitive confirmation of the presence of one bromine atom in the molecule.[21][22]

Under higher energy conditions (e.g., in MS/MS experiments), fragmentation would likely proceed via the loss of the bromine atom, which is a common fragmentation pathway for halogenated compounds.[23] Further fragmentation could involve the cleavage of the bond connecting the two pyridine rings.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte to form [M+H]⁺ ions.

-

-

Instrument Setup (Example: Q-TOF Mass Spectrometer):

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Set the ESI source parameters:

-

Capillary Voltage: ~3.5-4.5 kV

-

Nebulizer Gas (N₂): ~1-2 Bar

-

Drying Gas (N₂): ~8-10 L/min

-

Drying Gas Temperature: ~180-220 °C

-

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the [M+H]⁺ peak.

-

Examine the isotopic pattern of the molecular ion peak to confirm the presence of bromine.

-

Use the instrument software to calculate the elemental composition from the accurate mass measurement to confirm the molecular formula (C₁₀H₇BrN₂).

-

Conclusion

The structural characterization of this compound can be comprehensively achieved through a combination of NMR, IR, and MS techniques. This guide provides the predicted spectroscopic data and detailed interpretation, offering a robust framework for researchers. The causality behind experimental choices, such as solvent selection in NMR or the use of formic acid in ESI-MS, is rooted in the fundamental chemical properties of the analyte and the principles of the spectroscopic technique.[24][25][26] By following the detailed, self-validating protocols outlined herein, scientists can confidently acquire and interpret high-quality data, ensuring the integrity and reproducibility of their research in the fields of materials science and drug development.

References

-

SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines. Retrieved from [Link]

-

Holtritter, H., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]

-

Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic compounds. Current Organic Chemistry. Retrieved from [Link]

-

Clark, R. J. H., & Hester, R. E. (1966). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Pöthig, A. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research. Retrieved from [Link]

-

Konermann, L., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Retrieved from [Link]

-

Unknown. (n.d.). Fourier transform infrared spectroscopy. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

-

Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. ijirset.com [ijirset.com]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predict 13C carbon NMR spectra [nmrdb.org]

- 7. acdlabs.com [acdlabs.com]

- 8. CASPRE [caspre.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. mse.washington.edu [mse.washington.edu]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 15. pubs.acs.org [pubs.acs.org]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 20. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. scribd.com [scribd.com]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 24. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 25. pubs.acs.org [pubs.acs.org]

- 26. wiley.com [wiley.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2,4'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,4'-bipyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and catalysis. Its unique structural motif, featuring two electronically distinct pyridine rings linked and functionalized with a reactive bromine atom, offers a valuable platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in cross-coupling reactions and as a ligand in coordination chemistry. Detailed experimental insights and protocols for key transformations are presented to empower researchers in leveraging this compound for novel discoveries.

Introduction: The Strategic Value of this compound

The bipyridine scaffold is a privileged structure in numerous fields, renowned for its ability to chelate metals, act as a rigid structural linker, and participate in a wide array of chemical transformations.[1] The isomeric arrangement of this compound, with the bromine atom on one pyridine ring and the nitrogen lone pair of the other ring unconjugated, presents a unique combination of reactive sites. This distinction allows for selective functionalization, making it a highly sought-after intermediate in the construction of targeted molecules with tailored electronic and steric properties.

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the facile introduction of diverse substituents, paving the way for the synthesis of novel ligands for catalysis, functional materials for organic electronics, and biologically active compounds for drug discovery.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Physical Properties

| Property | Value | Reference |

| CAS Number | 106047-33-0 | [4] |

| Molecular Formula | C₁₀H₇BrN₂ | [4] |

| Molecular Weight | 235.08 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 120-121 °C | |

| Boiling Point | 318.8±27.0 °C (Predicted) | |

| Density | 1.493±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. |

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its spectroscopic characteristics can be reliably predicted based on data from closely related analogs such as 5-Bromo-2,2'-bipyridine and 4,4'-bipyridine.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the brominated pyridine ring will be influenced by the electron-withdrawing effect of the bromine atom, while the protons on the other ring will exhibit chemical shifts characteristic of a 4-substituted pyridine.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the aromatic rings. The carbon atom bearing the bromine atom (C5) is expected to have a chemical shift in the range of δ 115-125 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁵⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the bromine atom, which makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The nitrogen atoms of the pyridine rings also allow for its use as a ligand in coordination chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of the synthetic utility of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryls and other conjugated systems.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Figure 1: Conceptual workflow of a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (Adapted from a similar reaction with 4-bromo-2,2'-bipyridine): [5]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

-

Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), and a degassed solvent mixture, typically toluene/water or dioxane/water.

-

Reaction Conditions: The mixture is heated to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium is the key catalytic metal that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Phosphine Ligand: The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency and scope of the reaction.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid for reaction with the palladium complex.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[6]

Conceptual Workflow for Sonogashira Coupling:

Figure 2: Conceptual workflow of a Sonogashira coupling reaction.

Detailed Experimental Protocol (General Procedure): [7]

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.1 eq.).

-

Addition of Reagents: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF and an amine. Then, add the terminal alkyne (1.2 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Causality Behind Experimental Choices:

-

Copper(I) Co-catalyst: The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling.[8]

-

Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides and primary or secondary amines.[9][10]

Conceptual Workflow for Buchwald-Hartwig Amination:

Figure 3: Conceptual workflow of a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol (General Procedure): [11]

-

Reaction Setup: A mixture of this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.1 eq.) is placed in a reaction vessel.

-

Addition of Reagents: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.) and the desired amine (1.1-1.5 eq.) are added, followed by an anhydrous, aprotic solvent like toluene or dioxane.

-

Reaction Conditions: The reaction is heated to 80-110 °C under an inert atmosphere for several hours to overnight.

-

Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the product is purified by chromatography.

Causality Behind Experimental Choices:

-

Bulky Phosphine Ligands: The use of sterically hindered and electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst decomposition.

-

Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine and facilitate its coordination to the palladium center.

Coordination Chemistry

The nitrogen atoms in the bipyridine framework of this compound can act as bidentate or monodentate ligands to coordinate with a variety of metal ions, including ruthenium, iridium, and platinum.[12] The resulting metal complexes often exhibit interesting photophysical and electrochemical properties.

Synthesis of a Ruthenium(II) Bipyridyl Complex (General Procedure): [13]

-

Reaction Setup: A mixture of a ruthenium precursor, such as Ru(bpy)₂Cl₂, and this compound (1.0-1.2 eq.) is suspended in a high-boiling solvent like ethylene glycol or ethanol/water.

-

Reaction Conditions: The mixture is heated to reflux for several hours under an inert atmosphere.

-

Isolation of the Complex: Upon cooling, a saturated aqueous solution of a counter-ion salt, such as ammonium hexafluorophosphate (NH₄PF₆), is added to precipitate the complex. The solid is collected by filtration, washed with water and diethyl ether, and dried.

Applications in Research and Development

The derivatives of this compound are valuable in several areas of scientific research and industrial development.

Materials Science

-

Organic Light-Emitting Diodes (OLEDs): Bipyridine-containing molecules are widely used as ligands in phosphorescent metal complexes for OLEDs. By functionalizing this compound through cross-coupling reactions, new ligands can be synthesized to tune the emission color, quantum efficiency, and stability of the resulting OLED devices.[14]

-

Dye-Sensitized Solar Cells (DSSCs): Ruthenium and other metal complexes with bipyridine ligands are effective photosensitizers in DSSCs. The ability to introduce various functional groups onto the this compound scaffold allows for the optimization of the light-harvesting and electron-transfer properties of the dye, potentially leading to higher power conversion efficiencies.[15][16]

Drug Discovery

-

Kinase Inhibitors: The pyridine and bipyridine moieties are common scaffolds in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[17] this compound serves as a starting point for the synthesis of libraries of compounds that can be screened for their inhibitory activity against various kinases.[2][18] The bromine atom allows for the introduction of pharmacophores that can interact with specific residues in the kinase active site.

Conclusion

This compound is a strategically important building block with a rich and versatile chemical reactivity. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a wide range of functionalized bipyridine derivatives. These derivatives are of significant interest for applications in materials science, particularly in the development of OLEDs and DSSCs, as well as in medicinal chemistry for the discovery of new therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound's full potential in advancing scientific research and innovation.

References

- Ibrahim, P. N., Artis, D. R., Bremer, R., Habets, G., Mamo, S., Nespi, M., & Zhang, C. (2007). Pyrrolo[2,3-b] Pyridine Derivatives as Protein Kinase Inhibitors.

- Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287.

-

PubChem. (n.d.). 5-Bromo-2,2'-bipyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

- ACS Applied Materials & Interfaces. (2017). BODIPYs for Dye-Sensitized Solar Cells.

- ResearchGate. (2025). Photophysical properties of metal complexes.

- Liao, L., et al. (2017). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 22(1), 123.

- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (n.d.).

- Organic Chemistry Frontiers. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). The Royal Society of Chemistry.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

- Bhuiyan, A. A., Kudo, S., & Bartlett, J. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-38.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- ResearchGate. (2012).

- The Journal of Organic Chemistry. (n.d.). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.

- The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.

- CORE. (n.d.). Dye-sensitized solar cells with 13% efficiency achieved through the molecular engineering of porphyrin sensitizers.

- NIH. (n.d.). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer.

- PubMed Central. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity.

- ResearchGate. (2025).

-

YouTube. (2022, October 22). Making 2,2'-Bipyridine and its Ruthenium Complex. Retrieved from [Link]

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- PMC. (n.d.). Dye-sensitized solar cells based on Fe N-heterocyclic carbene photosensitizers with improved rod-like push-pull functionality.

- Chemistry LibreTexts. (2023, June 30).

-

Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

- Journal of Medicinal Chemistry. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases.

- RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.